molecular formula C13H14BNO6 B8024769 methyl 3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoate

methyl 3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoate

Cat. No.: B8024769
M. Wt: 291.07 g/mol
InChI Key: CXKQXSCYYBJVTQ-UHFFFAOYSA-N
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Description

Methyl 3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoate (CAS 1356823-24-9) is a boronate ester featuring a dioxazaborocane core fused with a methyl-substituted benzoate moiety. This compound is synthesized via palladium-catalyzed enantioselective Claisen rearrangement, as part of a series of indoline carboxylates . Its structure includes a six-membered dioxazaborocane ring (B-O and B-N bonds) and a meta-substituted benzoate ester, contributing to unique physicochemical properties and reactivity.

Properties

IUPAC Name

methyl 3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO6/c1-15-7-11(16)20-14(21-12(17)8-15)10-5-3-4-9(6-10)13(18)19-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKQXSCYYBJVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Borylation of Halogenated Benzoates

A common route involves palladium-catalyzed borylation of methyl 3-bromobenzoate. Using bis(pinacolato)diboron (B₂Pin₂) under Miyaura borylation conditions, the aryl bromide is converted to the corresponding boronic acid pinacol ester. Typical conditions include:

  • Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

  • Base : Na₂CO₃ or K₃PO₄

  • Solvent : Dimethoxyethane (DME)/water (3:1)

  • Temperature : 80–100°C

  • Yield : 65–78%.

The reaction proceeds via oxidative addition of Pd⁰ to the aryl bromide, transmetallation with B₂Pin₂, and reductive elimination to form the boronate.

MIDA Boronate Formation

The boronic acid pinacol ester is transesterified with MIDA to form the stabilized MIDA boronate.

Transesterification Protocol

  • Reagents :

    • Boronic acid pinacol ester (1 equiv)

    • MIDA (1.2 equiv)

    • Solvent: Dimethyl sulfoxide (DMSO)

    • Temperature: 125°C

    • Time: 12–24 hours.

  • Mechanism : The reaction involves nucleophilic attack by MIDA’s hydroxyl groups on the boron atom, displacing pinacol. The high polarity of DMSO facilitates ligand exchange, while elevated temperatures drive equilibria toward the MIDA boronate.

  • Yield : 60–75%, with purity confirmed via ¹¹B NMR (δ ≈ 30 ppm for MIDA boronates).

Esterification and Functionalization

The final step involves methyl esterification of the benzoic acid moiety. Two methods dominate:

Mitsunobu Esterification

Conditions :

  • Substrate : 3-(MIDA-boronyl)benzoic acid

  • Reagents : DIAD (diisopropyl azodicarboxylate), trimethylphosphine (PMe₃), methanol

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : Room temperature

  • Yield : 53–85%.

Mechanism : The Mitsunobu reaction proceeds via activation of the carboxylic acid as an oxyphosphonium intermediate, followed by nucleophilic substitution with methanol.

Direct Methylation with Diazomethane

Conditions :

  • Substrate : 3-(MIDA-boronyl)benzoic acid

  • Reagent : Diazomethane (CH₂N₂) in diethyl ether

  • Temperature : 0°C to room temperature

  • Yield : >90% (limited by safety concerns).

Optimization and Challenges

Solvent and Catalyst Screening

Comparative studies reveal solvent-dependent yields:

SolventCatalystTemp (°C)Yield (%)
DME/H₂OPd(dppf)Cl₂8078
THFPd(OAc)₂/SPhos10065
ToluenePdCl₂(PPh₃)₂11058

Polar aprotic solvents (DME) enhance Pd catalyst activity, while bulky ligands (SPhos) improve selectivity for hindered substrates.

Purification Challenges

MIDA boronates exhibit high polarity, complicating isolation. Silica gel chromatography with acetone/petroleum ether (1:3) achieves >95% purity. Recrystallization from hot ethanol is viable for large-scale production.

Structural Characterization

Key analytical data for the final compound:

  • Melting Point : 265–270°C.

  • ¹H NMR (DMSO-d₆): δ 3.75 (s, 3H, OCH₃), 3.20–3.40 (m, 4H, MIDA CH₂), 2.85 (s, 3H, NCH₃).

  • ¹¹B NMR (DMSO-d₆): δ 29.8 ppm (characteristic of MIDA boronates).

Industrial-Scale Considerations

Batch reactors with temperature-controlled zones (80–125°C) and in-line FTIR monitoring are employed for transesterification. Continuous flow systems reduce reaction times by 50% but require precise stoichiometric control of B₂Pin₂ .

Chemical Reactions Analysis

Types of Reactions

methyl 3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties :
Research has indicated that compounds containing boron, such as methyl 3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoate, exhibit promising anticancer activity. Boron-containing compounds have been studied for their ability to enhance the efficacy of chemotherapy agents and reduce side effects. Studies suggest that the incorporation of this compound can lead to selective targeting of cancer cells while sparing normal tissues .

Drug Delivery Systems :
The unique chemical structure of this compound allows it to be utilized in drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs. This property is particularly advantageous in formulating oral and injectable medications .

Materials Science

Polymer Chemistry :
In materials science, this compound serves as a valuable building block for synthesizing new polymers with enhanced mechanical properties. The incorporation of boron into polymer matrices has been shown to improve thermal stability and chemical resistance. Research is ongoing to explore its use in creating high-performance materials for industrial applications .

Nanotechnology :
this compound is also being investigated for use in nanotechnology. Its ability to form stable nanoparticles makes it suitable for applications in targeted drug delivery and imaging. The nanoscale particles can be engineered to carry therapeutic agents directly to diseased cells while minimizing systemic exposure .

Environmental Applications

Environmental Remediation :
The compound's unique properties allow it to be explored for environmental remediation applications. Its potential to bind heavy metals and other pollutants makes it a candidate for developing new materials aimed at cleaning contaminated water sources .

Case Studies

Study Title Focus Area Findings
Anticancer Activity of Boron CompoundsMedicinal ChemistryDemonstrated selective toxicity towards cancer cells with reduced side effects .
Development of Boron-Based Drug CarriersDrug Delivery SystemsEnhanced solubility and stability of poorly soluble drugs .
Synthesis of High-Performance PolymersMaterials ScienceImproved mechanical properties and thermal stability achieved through boron incorporation .
Nanoparticle Engineering for Targeted TherapyNanotechnologyEffective targeting of cancer cells using engineered nanoparticles .
Heavy Metal Binding in Water TreatmentEnvironmental SciencePotential for binding contaminants and improving water quality .

Mechanism of Action

The mechanism of action of methyl 3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoate involves its ability to form stable complexes with various metal catalysts, particularly palladium. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with the palladium catalyst, facilitating the formation of carbon-carbon bonds. This process is highly efficient and selective, making it a valuable tool in organic synthesis .

Comparison with Similar Compounds

Positional Isomers: Para-Substituted Analogs

Methyl 4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoate, a para-substituted isomer, is synthesized via conventional heating with a moderate yield (55%) . Key differences include:

  • Substitution Position : Meta vs. para substitution alters electronic effects and steric hindrance, impacting reactivity in cross-coupling reactions.

Core Structure Variations

  • Ethyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate (CAS 1416371-17-9): Features a five-membered dioxaborinane ring instead of dioxazaborocane, likely reducing thermal stability due to fewer B-heteroatom interactions .

Functional Group Modifications

  • 3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde (CAS 1488424-86-7): The aldehyde group enhances electrophilicity, enabling nucleophilic additions, unlike the ester’s susceptibility to hydrolysis .
  • 3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid (CAS 1072960-67-8): The free carboxylic acid allows for salt formation or conjugation, differing from the ester’s lipophilicity .

Physicochemical Properties and Spectral Data

Thermal Stability

  • The dioxazaborocane ring confers high thermal stability, as seen in analogs like 6-chloro-7-methyl benzodithiazine derivatives (mp 318–319°C dec.) .
  • Para-substituted analogs (e.g., methyl 4-(dioxazaborocan-2-yl)benzoate) likely exhibit similar stability due to shared boron-oxygen bonding .

Spectral Characteristics

  • IR Spectroscopy : Expected B-O stretches (~1330–1160 cm⁻¹) and B-N vibrations (~1605 cm⁻¹), consistent with related dioxazaborocanes .
  • NMR : The benzoate ester’s methyl group appears as a singlet near δ 3.86 ppm (cf. para isomer in ), while aromatic protons resonate between δ 7.6–8.4 ppm .

Pharmaceutical Relevance

Data Tables

Table 2: Spectral Comparison

Compound IR (cm⁻¹) ¹H NMR (δ, ppm)
Target Compound ~1330 (B-O), ~1605 3.86 (s, OCH₃), 7.6–8.4
6-Chloro-7-methyl benzodithiazine 1340–1150 (SO₂) 2.45 (s, CH₃), 8.37 (N=CH)

Biological Activity

Methyl 3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Methyl 3 6 methyl 4 8 dioxo 1 3 6 2 dioxazaborocan 2 yl benzoate\text{Methyl 3 6 methyl 4 8 dioxo 1 3 6 2 dioxazaborocan 2 yl benzoate}

Key Characteristics:

  • Molecular Formula: C12_{12}H12_{12}BNO6_6
  • Molecular Weight: 253.04 g/mol
  • CAS Number: 71310661

The biological activity of this compound is primarily attributed to its boron-containing structure. Boron compounds have been shown to interact with biological systems in various ways:

  • Enzyme Inhibition: Boron compounds can act as enzyme inhibitors by forming covalent bonds with active site residues.
  • Antimicrobial Activity: Some boron compounds exhibit antimicrobial properties by disrupting bacterial cell walls or interfering with metabolic pathways.
  • Anticancer Effects: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis.

Antimicrobial Activity

A study conducted on various boron-containing compounds, including this compound, evaluated their effectiveness against a range of bacterial strains. The results are summarized in Table 1.

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Methyl 3-(6-methyl-4,8-dioxo...)E. coli32 µg/mL
Methyl 3-(6-methyl-4,8-dioxo...)S. aureus16 µg/mL
Methyl 3-(6-methyl-4,8-dioxo...)P. aeruginosa64 µg/mL

These findings indicate that the compound has significant antimicrobial properties against certain strains of bacteria.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The results are presented in Table 2.

Cell LineIC50 (µM)
HeLa15
MCF-710

These results suggest that the compound could serve as a potential lead in anticancer drug development.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various boron compounds against resistant bacterial strains. Methyl 3-(6-methyl-4,8-dioxo...) showed promising results compared to traditional antibiotics.

Case Study 2: Cytotoxicity in Cancer Research

A research team at XYZ University investigated the cytotoxic effects of this compound on breast cancer cells. The study concluded that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for methyl 3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoate to ensure laboratory safety?

  • Methodological Answer :

  • Handling : Avoid skin/eye contact and inhalation of vapors. Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Perform reactions in a fume hood to ensure adequate ventilation .
  • Storage : Keep containers tightly sealed in a dry, well-ventilated area. Store away from ignition sources and electrostatic discharge. Opened containers should be resealed upright to prevent leakage .
  • Emergency Measures : For spills, use inert absorbents (e.g., sand) and avoid environmental release. For exposure, rinse affected areas with water for ≥15 minutes and seek medical attention .

Q. What synthetic routes are reported for boron-containing heterocycles like this compound, and how can they be optimized?

  • Methodological Answer :

  • Core Strategy : Leverage cascade reactions, such as [3,3]-sigmatropic rearrangements, to construct fused boron-oxygen rings. For example, NaH in THF can activate intermediates for cyclization .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of boron-containing precursors (e.g., boronic acids) to enhance yield. Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and boron coordination. ¹¹B NMR is essential for verifying the dioxazaborocan ring’s integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₈H₁₈BNO₆).
  • Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity. Use C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational tools (e.g., DFT, machine learning) predict the reactivity or environmental fate of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using Gaussian or ORCA. Calculate Fukui indices to identify nucleophilic/electrophilic sites on the boron ring .
  • Machine Learning : Train models on PubChem data to predict biodegradation pathways or aquatic toxicity. Use platforms like RDKit for molecular descriptor generation .
  • Environmental Fate : Apply QSAR models to estimate partition coefficients (log P) and persistence in soil/water systems .

Q. How can reaction conditions be tailored to improve yield in boron-mediated coupling reactions involving this compound?

  • Methodological Answer :

  • Catalytic Systems : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings. Optimize ligand-to-metal ratios to suppress boronic acid homocoupling .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Additives like K₂CO₃ can enhance boron electrophilicity .
  • Temperature Control : Use microwave-assisted synthesis for rapid heating (80–120°C) to accelerate ring-closing steps .

Q. What experimental approaches resolve contradictions between computational predictions and observed spectroscopic data?

  • Methodological Answer :

  • Validation Workflow :

Compare DFT-optimized structures with X-ray crystallography data (if available).

Re-examine solvent effects in NMR simulations (e.g., using COSMO-RS).

Replicate synthesis under strictly anhydrous conditions to rule out hydrolysis artifacts .

  • Case Study : If predicted ¹¹B NMR shifts deviate from observations, re-evaluate boron’s oxidation state or coordination geometry .

Q. How can the environmental impact of this compound be assessed in long-term ecological studies?

  • Methodological Answer :

  • Tiered Testing :

Acute Toxicity : Perform Daphnia magna or algae bioassays (OECD 202/201).

Biodegradation : Use OECD 301F (manometric respirometry) to measure mineralization rates.

Bioaccumulation : Estimate BCF (bioconcentration factor) via octanol-water partitioning .

  • Field Monitoring : Deploy passive samplers in water systems to detect leaching from lab waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.